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molecular formula C8H11ClN2OS B2980690 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine CAS No. 172649-58-0

4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine

Cat. No. B2980690
M. Wt: 218.7
InChI Key: YDYSHKODLGBPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109218B2

Procedure details

11.51 g (78.76 mmol) of 4-morpholinecarbothioamide and 10.00 g (78.76 mmol) of dichloroacetone in 100 ml of ethanol are heated under reflux for one hour. The colourless solid which precipitates from the pink solution is, after cooling, filtered off with suction and washed twice with ethanol. This gives 12.96 g (75% of theory) of product.
Quantity
11.51 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7](=[S:9])[NH2:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:10][CH:11](Cl)[C:12](=O)[CH3:13]>C(O)C>[Cl:10][CH2:11][C:12]1[N:8]=[C:7]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[S:9][CH:13]=1

Inputs

Step One
Name
Quantity
11.51 g
Type
reactant
Smiles
N1(CCOCC1)C(N)=S
Name
Quantity
10 g
Type
reactant
Smiles
ClC(C(C)=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The colourless solid which precipitates from the pink solution
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed twice with ethanol

Outcomes

Product
Name
Type
Smiles
ClCC=1N=C(SC1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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